

An In-depth Technical Guide to the Physicochemical Properties of Veonetinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Veonetinib is a small molecule inhibitor of tyrosine kinases, a class of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Due to their involvement in oncogenesis, tyrosine kinases are significant targets for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of **Veonetinib**, offering crucial data for researchers and professionals involved in its study and development. While specific experimental data for some properties are not publicly available, this guide presents a combination of identified data and standardized experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of **Veonetinib** is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological systems and for formulation development.



Property	Value	Source
IUPAC Name	(5R)-5-[2-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxy]ethyl]-5-azaspiro[2.4]heptan-7-ol	
Chemical Formula	C27H28FN3O4	
Molecular Weight	477.54 g/mol	
Physical State	Solid	[2]
Solubility	Soluble in DMSO	[2]
Calculated XLogP	1.82	[3]
Hydrogen Bond Acceptors	7	[3]
Hydrogen Bond Donors	2	[3]
Rotatable Bonds	7	[3]

Note: Experimental values for melting point, boiling point, pKa, and aqueous solubility are not readily available in the public domain. The subsequent sections detail the standard methodologies for determining these crucial parameters.

Experimental Protocols for Physicochemical Property Determination

The following sections outline the detailed experimental methodologies for determining the key physicochemical properties of a small molecule drug like **Veonetinib**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method[4][5][6][7][8]



- Sample Preparation: A small amount of finely powdered, dry **Veonetinib** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[5][8]
- Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
- Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[4][6]
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.[4][5] For a pure compound, this range is typically narrow.

Boiling Point Determination

For non-volatile solids like **Veonetinib**, the boiling point is not a relevant parameter under normal conditions as the compound would likely decompose at the high temperatures required for boiling at atmospheric pressure.

Determination of the Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa dictates its charge state at different physiological pH values, which in turn influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration[2][9][10][11][12]

- Solution Preparation: A solution of **Veonetinib** of known concentration is prepared in a
 suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to
 ensure solubility. The ionic strength of the solution is kept constant using an electrolyte such
 as KCI.[9]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group in **Veonetinib**.
- pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.



• Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the ionizable group is in its protonated and deprotonated forms.[2]

Determination of the Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. It is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. LogP is the logarithm of the partition coefficient.

Methodology: Shake-Flask Method[3][13][14][15][16]

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Procedure: A known amount of **Veonetinib** is dissolved in one of the phases (e.g., water). An equal volume of the other phase (n-octanol) is added.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of **Veonetinib** between the two phases until equilibrium is reached. The mixture is then centrifuged to ensure complete phase separation.[13]
- Concentration Analysis: The concentration of **Veonetinib** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of
 Veonetinib in the octanol phase to its concentration in the aqueous phase. LogP is the base 10 logarithm of P.

Aqueous Solubility Determination

Agueous solubility is a critical determinant of a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method[17][18][19][20]

 Procedure: An excess amount of solid **Veonetinib** is added to a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).

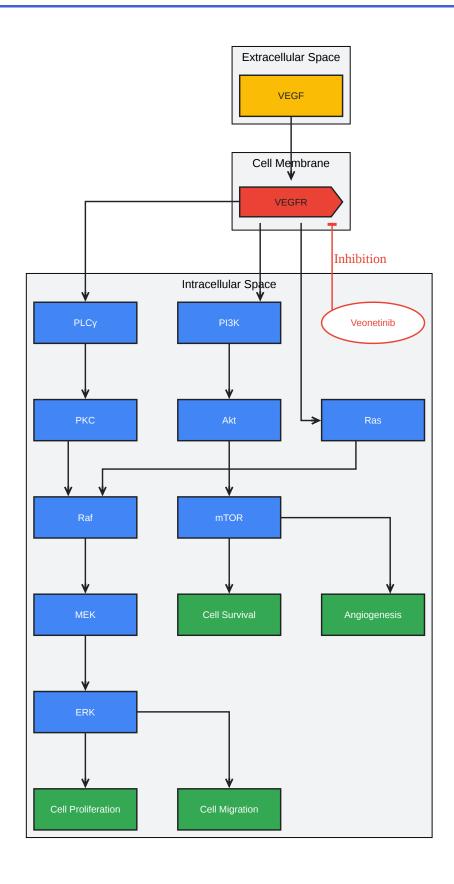


- Equilibration: The suspension is agitated at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[20]
- Sample Preparation: The saturated solution is filtered to remove any undissolved solid.
- Concentration Analysis: The concentration of Veonetinib in the clear filtrate is quantified using a validated analytical method, such as HPLC-UV.
- Result: The determined concentration represents the equilibrium aqueous solubility of
 Veonetinib at the specified pH and temperature.

Signaling Pathway and Experimental Workflow Visualizations Postulated Signaling Pathway for Veonetinib

As a tyrosine kinase inhibitor, **Veonetinib** is likely to exert its therapeutic effect by inhibiting the signaling pathways that are aberrantly activated in cancer cells. A common target for such inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.[21][22][23][24]





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Caption: Postulated inhibition of the VEGFR signaling pathway by **Veonetinib**.

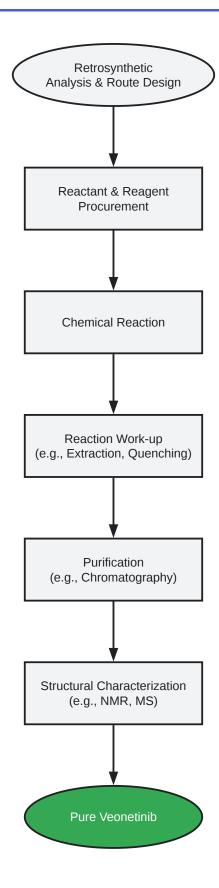




General Experimental Workflow for Small Molecule Synthesis

The synthesis of a novel small molecule entity like **Veonetinib** typically follows a multi-step process from initial design to final purification and characterization.





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Caption: A generalized workflow for the synthesis of a small molecule drug like **Veonetinib**.



Conclusion

This technical guide has summarized the available physicochemical properties of **Veonetinib** and provided detailed, standardized protocols for the experimental determination of key parameters that are currently unreported. The included diagrams offer a visual representation of a plausible mechanism of action and a general synthetic workflow, providing a foundational understanding for researchers in the field. As **Veonetinib** progresses through the drug development pipeline, the generation and dissemination of precise experimental data for these properties will be invaluable for its successful formulation and clinical application.

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